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Aminooxysuccinic acid

Cat. No.: B1252815
M. Wt: 149.1 g/mol
InChI Key: COZAKADBHRLDAP-UHFFFAOYSA-N
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Description

Historical Context of Aminooxy Compounds in Biochemical Inquiry

The exploration of aminooxy compounds in biochemistry has a history rooted in the study of enzyme inhibition. A prototypical example is aminooxyacetic acid (AOA), which was first described in 1893. ubc.ca By the 1930s, AOA was being used to isolate ketones from natural sources. ubc.ca A significant breakthrough in its biochemical application was the discovery that AOA is a potent general inhibitor of enzymes dependent on pyridoxal (B1214274) phosphate (B84403) (PLP), a derivative of vitamin B6. wikipedia.orgresearchgate.net PLP-dependent enzymes are crucial for a vast array of metabolic reactions, particularly in amino acid metabolism.

The inhibitory action of aminooxy compounds like AOA stems from the high nucleophilicity of the aminooxy group (-ONH2). proteopedia.orgebi.ac.uk This group readily attacks the internal Schiff base linkage formed between the PLP cofactor and a lysine (B10760008) residue in the enzyme's active site, forming a stable oxime adduct. wikipedia.org This reaction effectively sequesters the cofactor, rendering the enzyme inactive. wikipedia.org Because of this potent mechanism, AOA became a valuable research tool to study the roles of specific PLP-dependent enzymes, such as 4-aminobutyrate aminotransferase (GABA-T) and aspartate aminotransferase (AAT), in cellular processes. wikipedia.org

In more recent years, the unique reactivity of the aminooxy group has been harnessed for a variety of applications in chemical biology beyond simple enzyme inhibition. proteopedia.org This includes the chemoselective ligation of molecules, where the aminooxy group reacts with an aldehyde or ketone to form a stable oxime bond. proteopedia.org This technique has been employed for creating complex biomolecules, such as assembling large proteins from smaller peptide fragments, generating cyclic peptides, and synthesizing neo-glycopeptides to study the effects of glycosylation. proteopedia.orgsigmaaldrich.com This history of utility, from broad-spectrum inhibitors to sophisticated bioconjugation tools, provides the foundation for designing more specific and targeted aminooxy-containing molecules like aminooxysuccinic acid.

Foundational Concepts of Succinic Acid and its Biological Significance in Research

Succinic acid, which exists as the anion succinate (B1194679) under physiological conditions, is a cornerstone of central metabolism. wikipedia.orgwikipedia.org It is a dicarboxylic acid that serves as a key intermediate in the tricarboxylic acid (TCA) cycle, a fundamental metabolic hub in all aerobic organisms. wikipedia.orgresearchgate.net Within the mitochondria, succinate is generated from succinyl-CoA and is subsequently oxidized to fumarate (B1241708) by the enzyme succinate dehydrogenase (also known as Complex II of the electron transport chain). wikipedia.org This reaction is directly linked to the production of cellular energy in the form of ATP. wikipedia.org

Beyond its primary role in energy metabolism, succinate has emerged as a critical signaling molecule that reflects the cell's metabolic state. wikipedia.org Its concentration can influence a variety of cellular processes. For instance, dysregulation of succinate metabolism is linked to several pathological conditions, including genetic mitochondrial diseases, inflammation, and malignant transformation. wikipedia.org In the context of cancer, some cancer cells exhibit altered energy metabolism, and succinic acid plays a key role in these adapted pathways. nih.gov

The utility of succinic acid extends into biotechnology and chemical manufacturing, where it is considered a key platform chemical. researchgate.net It can be produced via microbial fermentation and serves as a precursor for the synthesis of a wide range of valuable chemicals, including polymers and resins. wikipedia.orgresearchgate.net Its properties have also led to its use as a food additive and as an excipient in pharmaceutical formulations. wikipedia.orgwikipedia.org The central metabolic importance and rigid, dicarboxylate structure of succinate make it an attractive scaffold for designing small molecules that can interact with specific enzymes involved in metabolic pathways.

PropertyData
Chemical Formula C₄H₆O₄
Molar Mass 118.09 g/mol
IUPAC Name Butanedioic acid
Biological Form Succinate
Key Metabolic Role Intermediate in the Tricarboxylic Acid (TCA) Cycle
Primary Enzyme Succinate Dehydrogenase (SDH)

Positioning of this compound within the Broader Field of Biologically Active Small Molecules

Biologically active small molecules are low molecular weight organic compounds that can modulate biological processes, making them fundamental to both chemical biology research and pharmacology. wikipedia.orgkyoto-u.ac.jpdrugbank.com These molecules often function by binding to macromolecular targets such as proteins or nucleic acids, thereby altering their function. wikipedia.org The development of novel small molecules is a cornerstone of drug discovery and provides essential chemical probes for exploring complex biological systems. wikipedia.orgdrugbank.com Small molecules are valued for their relatively simple chemistry, cell permeability, and the ability to design them for specific interactions. kyoto-u.ac.jpdrugbank.com

This compound fits squarely within this classification as a rationally designed bioactive small molecule. It is a hybrid structure that combines two key components: the succinic acid scaffold and the aminooxy functional group. This design is not arbitrary; it is intended to specifically target enzymes that recognize dicarboxylic acid substrates, such as the crucial metabolic enzyme aspartate aminotransferase. researchgate.net

Its position as a bioactive molecule is defined by its function as an enzyme inhibitor. researchgate.net Enzyme inhibitors are a major class of small molecule drugs and research tools, acting by reducing the rate of enzyme-catalyzed reactions. amegroups.org They can be classified based on their mechanism, such as competitive, non-competitive, or irreversible. amegroups.org this compound, like its simpler analog aminooxyacetate, acts as a potent inhibitor of PLP-dependent enzymes. wikipedia.orgresearchgate.net By combining the succinate backbone, which mimics natural substrates like aspartate, with the mechanistically potent aminooxy group, this compound represents a targeted approach to creating a specific modulator of amino acid metabolism. Its study contributes to the broader goals of chemical biology: to understand and manipulate biological pathways using precisely designed chemical tools. plos.org

Current Research Landscape and Emerging Themes for this compound Investigations

The primary research focus for this compound is its role as a potent and specific inhibitor of key metabolic enzymes, particularly aspartate aminotransferase (AAT), also known as aspartate transaminase (AST). researchgate.net AAT is a critical pyridoxal-phosphate (PLP)-dependent enzyme that catalyzes the reversible transfer of an amino group between aspartate and α-ketoglutarate. proteopedia.org This reaction is a vital link between amino acid metabolism and the carbohydrate metabolism of the Krebs cycle. proteopedia.org

Inhibition of Aspartate Aminotransferase: Research has demonstrated that L-aminooxysuccinic acid is a powerful inhibitor of cytoplasmic AAT. researchgate.net Its mechanism of action is believed to be analogous to that of aminooxyacetate, where the aminooxy group forms a highly stable oxime with the enzyme's PLP cofactor, leading to inactivation. wikipedia.orgresearchgate.netresearchgate.net The succinate portion of the molecule acts as a structural mimic of the natural substrate, L-aspartate, granting it high affinity and specificity for the enzyme's active site. This targeted inhibition makes this compound a valuable tool for studying the physiological roles of AAT in various cellular processes.

Emerging Antimicrobial Applications: Another emerging theme is the investigation of this compound and its derivatives as antimicrobial agents. ubc.cakyoto-u.ac.jp This interest may stem from the fact that this compound has been identified as a natural product. ubc.ca Furthermore, derivatives incorporating the this compound moiety are being explored in the development of novel β-lactamase inhibitors. kyoto-u.ac.jp β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics like penicillin. Inhibiting these resistance enzymes is a critical strategy in combating multidrug-resistant bacteria. kyoto-u.ac.jp The ability of this compound to target essential metabolic enzymes or bacterial-specific enzymes positions it as a lead compound for further investigation in antibiotic discovery and development. ubc.ca

Compound NameChemical FormulaMolar Mass ( g/mol )Primary Research Focus
This compound C₄H₇NO₅149.10Potent inhibitor of Aspartate Aminotransferase
Aminooxyacetic Acid C₂H₅NO₃91.07General inhibitor of PLP-dependent enzymes

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7NO5 B1252815 Aminooxysuccinic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H7NO5

Molecular Weight

149.1 g/mol

IUPAC Name

2-aminooxybutanedioic acid

InChI

InChI=1S/C4H7NO5/c5-10-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)

InChI Key

COZAKADBHRLDAP-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)O)ON)C(=O)O

Synonyms

aminooxysuccinate
aminooxysuccinic acid

Origin of Product

United States

Synthetic Methodologies for Aminooxysuccinic Acid and Its Analogs

Classical Approaches to Aminooxy Compound Synthesis in an Academic Context

Historically, the synthesis of aminooxy compounds has been approached through various established organic chemistry reactions. One common method involves the N-alkylation of N-hydroxyphthalimide or related N-hydroxycarbamates with suitable alkyl halides, followed by deprotection to liberate the aminooxy group. tandfonline.com For instance, the synthesis of (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid (AAHA) was achieved starting from a protected L-lysine derivative. The synthesis involved the transformation of the ε-amine to a hydroxyl group, followed by conversion to an iodide, and subsequent alkylation of tert-butyl N-hydroxycarbamate. tandfonline.com

Another classical approach is the reaction of hydroxylamine (B1172632) with a suitable electrophile. However, the direct use of hydroxylamine can be challenging due to its reactivity and potential for side reactions. Therefore, protected forms of hydroxylamine are often employed. The Gabriel synthesis, a well-known method for preparing primary amines, has been adapted for aminooxy compounds by using N-hydroxyphthalimide as a hydroxylamine equivalent. libretexts.org

The formation of the aminooxy linkage can also be achieved through Mitsunobu reaction conditions, where a hydroxyl group is converted to the corresponding phthalimidooxy derivative using N-hydroxyphthalimide (PhthNOH), triphenylphosphine (B44618) (PPh3), and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov

Asymmetric Synthesis of Amino Acid Derivatives Relevant to Aminooxysuccinic Acid

The stereochemistry of this compound and its analogs is crucial for their biological activity and applications. Therefore, asymmetric synthesis, which allows for the selective production of a specific stereoisomer, is of significant importance.

Stereoselective Derivatization Strategies

Asymmetric synthesis of α-amino acid derivatives has been effectively achieved through the alkylation of chiral Schiff bases. rsc.org For example, a Schiff base prepared from glycine (B1666218) t-butyl ester and (1S,2S,5S)-2-hydroxypinan-3-one can be alkylated to produce D-α-amino acid derivatives with high efficiency. rsc.org This strategy relies on the chiral auxiliary to direct the stereochemical outcome of the alkylation reaction.

Another approach involves the stereoselective C-radical addition to chiral glyoxylate-derived N-sulfinyl imines, facilitated by visible light-promoted photoredox catalysis. rsc.org This method provides a convenient route to unnatural α-amino acids from readily available carboxylic acids without the need for prior derivatization. rsc.org The development of catalytic asymmetric methods, such as those employing chiral transition metal complexes, has been a major advancement in the field, enabling the synthesis of enantiomerically enriched amino acid derivatives. uclm.es For instance, the Monsanto process for the synthesis of L-DOPA utilizes a chiral rhodium catalyst for the asymmetric hydrogenation of an enamide precursor. uclm.es

Chemoenzymatic and Enzymatic Synthesis Routes in Research

Chemoenzymatic and enzymatic methods offer highly selective and environmentally friendly alternatives to traditional chemical synthesis. ucl.ac.uknih.gov These approaches leverage the inherent stereospecificity of enzymes to produce chiral molecules with high enantiomeric purity.

Enzymes, such as lipases, are commonly used for the kinetic resolution of racemic mixtures. umich.edu In a kinetic resolution, one enantiomer of a racemic starting material reacts faster with the enzyme, allowing for the separation of the unreacted enantiomer and the product. Dynamic kinetic resolution (DKR) is an even more powerful technique where the less reactive enantiomer is continuously racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. princeton.edu

Chemoenzymatic strategies combine the strengths of both chemical and enzymatic transformations. For example, the total synthesis of GE81112 B1, a complex tetrapeptide with antimicrobial properties, was accomplished using a chemoenzymatic approach. This strategy paired iron and α-ketoglutarate dependent hydroxylases from the natural biosynthetic pathway with traditional synthetic methods to access the natural product in a more efficient and stereocontrolled manner. Similarly, papain-catalyzed chemoenzymatic polymerization has been used to synthesize polypeptides containing the unnatural amino acid 2-aminoisobutyric acid. rsc.org The synthesis of usnic acid has also been achieved in two steps from commercially available starting material using a chemoenzymatic approach involving methylation followed by oxidation with horseradish peroxidase. nih.gov

Novel Synthetic Pathways for this compound Derivatives

The pursuit of more efficient, sustainable, and scalable synthetic methods has led to the development of novel pathways for producing this compound derivatives.

Development of Green Chemistry Approaches

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. sigmaaldrich.com This includes designing synthetic methods with high atom economy, using safer solvents and reagents, and improving energy efficiency. sigmaaldrich.commlsu.ac.in

In the context of amino acid synthesis, green approaches focus on using renewable feedstocks, employing catalytic methods to minimize waste, and conducting reactions under milder conditions. nih.gov For instance, the use of biocatalysis, as discussed in the previous section, is a key aspect of green chemistry. ucl.ac.uk The development of catalytic methods for amide bond formation, a fundamental reaction in peptide synthesis, is another area of active research aimed at replacing stoichiometric activating agents that generate significant waste. ucl.ac.uk

The exploration of alternative reaction media, such as water or ionic liquids, can also contribute to greener synthetic processes. The reaction between an aminooxy group and a carbonyl group to form an oxime linkage can be performed in a variety of solvents, including water, which is a significant advantage from a green chemistry perspective. louisville.edu

Exploration of Alternative Reaction Conditions for Enhanced Yields in Research Settings

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product. Research in this area often involves systematically varying parameters such as temperature, solvent, catalyst, and reactant concentrations.

For example, in the synthesis of an (aminooxy)acetylated-somatostatin derivative, the use of (aminooxy)acetic acid as a 'carbonyl capture' reagent in the final cleavage step was found to be an efficient strategy. d-nb.info This approach addresses the sensitivity of the aminooxy group to aldehydes and ketones, which can complicate synthesis and storage. d-nb.info

The development of novel catalysts and reaction promoters can also lead to enhanced yields. For instance, the use of a thiazolium precatalyst in the electrochemical oxidation of thiolate anions was shown to facilitate the synthesis of thioesters by circumventing the formation of disulfide byproducts. organic-chemistry.org Furthermore, computational tools and artificial intelligence are increasingly being used to predict optimal reaction conditions and even design novel synthetic pathways, accelerating the discovery of more efficient synthetic routes. preprints.orgnih.gov Studies on strengthening fatty acid synthesis pathways have shown that enhancing the supply of precursors can significantly increase the production of target molecules, a principle that could be applied to improve the yields of this compound derivatives. frontiersin.orgnih.gov

Purification and Isolation Techniques for Research Applications

The isolation and purification of this compound and its analogs are critical steps to obtain materials of sufficient purity for reliable research applications. The choice of technique depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. Common methods employed in a research setting include chromatography and recrystallization, often used in combination to achieve high-purity compounds.

Chromatographic methods are powerful tools for separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase. pressbooks.pub For amino acid derivatives like this compound, several chromatographic techniques are particularly effective.

High-Performance Liquid Chromatography (HPLC) is a primary technique for both analytical and preparative-scale purification in research laboratories. pressbooks.pubresearchgate.net It utilizes high pressure to pass the solvent mobile phase through a column packed with a solid adsorbent material (the stationary phase). pressbooks.pub The separation is based on the analyte's affinity for the stationary phase relative to the mobile phase. preprints.org

Reversed-Phase HPLC (RP-HPLC): This is one of the most common HPLC modes for amino acid analysis. preprints.org It employs a nonpolar stationary phase and a polar mobile phase. Analogs of this compound can be separated based on differences in their hydrophobicity.

Ion-Exchange Chromatography (IEC): IEC is highly effective for separating charged molecules like amino acids. researchgate.net The stationary phase is a resin that has charged functional groups. Separation occurs based on the net charge of the molecules at a given pH. longdom.org This method is a mainstay for the analysis of amino acids in complex biological samples. preprints.org

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase and a largely organic mobile phase, proving effective for separating highly polar compounds like underivatized amino acids that are poorly retained in reversed-phase chromatography. researchgate.net

Size-Exclusion Chromatography (SEC): Also known as gel filtration, this technique separates molecules based on their size. pressbooks.publongdom.org It is useful for removing high-molecular-weight impurities or aggregates. longdom.org

Table 1: Comparison of Chromatographic Techniques for this compound Analogs
TechniquePrinciple of SeparationPrimary ApplicationKey Advantages
Reversed-Phase HPLC (RP-HPLC)HydrophobicityPurification of less polar analogs, purity assessment.High resolution, wide applicability. preprints.org
Ion-Exchange Chromatography (IEC)Net ChargeSeparation from charged impurities or other amino acids. researchgate.netHigh capacity, excellent for charged molecules. researchgate.net
Hydrophilic Interaction Liquid Chromatography (HILIC)Polarity / HydrophilicityPurification of highly polar, native amino acids. researchgate.netGood retention of polar compounds. researchgate.net
Size-Exclusion Chromatography (SEC)Molecular SizeRemoval of large impurities (e.g., polymers, proteins). pressbooks.pubMild conditions, preserves compound structure. longdom.org

Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. illinois.edu The method relies on the principle that the solubility of most solids increases with temperature. libretexts.org An impure solid is dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution. mt.com

The general procedure for recrystallization involves several key steps:

Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. It should not react with the compound and should dissolve impurities well at all temperatures or not at all. For carboxylic acids like this compound, polar solvents such as water, ethanol, or methanol (B129727) are often good candidates. rochester.edu

Dissolution: The impure solid is dissolved in the minimum amount of boiling solvent to create a saturated solution. libretexts.org

Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal may be added to the hot solution to adsorb them.

Hot Filtration: The hot solution is filtered, typically using a pre-heated funnel, to remove insoluble impurities and the activated charcoal. famu.edu

Crystallization: The hot filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. libretexts.org

Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent to remove any adhering impurities, and then dried. libretexts.org

The purity of the final product is often assessed by its melting point, which should be sharp and match the literature value for a pure compound, and by spectroscopic methods such as NMR. famu.edu

Table 2: General Steps in Recrystallization for Research Applications
StepPurposeKey Considerations
1. Solvent SelectionTo find a solvent that differentiates the solubility of the compound and impurities.Solubility profile, non-reactivity, volatility for easy removal. rochester.edu
2. DissolutionTo bring the impure solid into a saturated solution at high temperature.Use the minimum amount of boiling solvent. libretexts.org
3. Hot FiltrationTo remove insoluble impurities.Perform quickly to prevent premature crystallization in the funnel. famu.edu
4. Cooling & CrystallizationTo allow the pure compound to crystallize out of the solution.Slow cooling promotes the formation of larger, purer crystals. libretexts.org
5. Crystal CollectionTo separate the purified crystals from the mother liquor.Vacuum filtration is efficient; wash crystals with cold solvent. libretexts.org
6. DryingTo remove residual solvent from the pure crystals.Air drying or using a vacuum oven. libretexts.org

For complex mixtures or to achieve very high purity, a combination of these techniques is often necessary. For instance, an initial purification might be performed using column chromatography, followed by a final recrystallization step to obtain a highly pure, crystalline solid suitable for demanding applications like X-ray crystallography or biological assays. researchgate.net Purity is ultimately confirmed through a combination of analytical techniques, such as LC-MS and NMR, to check for residual solvents and structurally related impurities. nih.gov

Biochemical Mechanisms and Enzymatic Interactions of Aminooxysuccinic Acid

Investigation of Enzyme Inhibition Profiles

The interaction of aminooxysuccinic acid with enzymes, particularly aminotransferases, reveals a complex inhibition profile that extends beyond simple competitive binding. Its primary mode of action involves targeting the enzyme's active site, leading to potent and time-dependent inactivation.

Competitive inhibition occurs when an inhibitor molecule, structurally similar to the substrate, competes for the same active site on an enzyme. kyoto-u.ac.jp this compound, as an analog of the amino acid aspartate, is a potent inhibitor of aspartate aminotransferase (AspAT), a key enzyme in amino acid metabolism that catalyzes the reversible transfer of an α-amino group between aspartate and α-ketoglutarate. nih.govwikipedia.org

Research has focused on the isomers of this compound and their effects on cytoplasmic aspartate aminotransferase from porcine heart. L-Aminooxysuccinate, in particular, has been identified as a powerful inhibitor of the pyridoxal (B1214274) phosphate (B84403) (PLP) form of the enzyme. acs.orgresearchgate.net The potency of this inhibition is quantified by its low inhibition constant (Ki), which is a measure of the inhibitor's binding affinity. jst.go.jplibretexts.org A lower Ki value signifies a stronger interaction between the inhibitor and the enzyme. For L-aminooxysuccinate, the inhibition constant is in the nanomolar range, indicating very tight binding to the active site.

While the binding occurs at the active site, a hallmark of competitive inhibition, the mechanism is more intricate than a simple reversible competition. The inhibition by L-aminooxysuccinate is characterized as "slow binding," which means the final, tightly-bound enzyme-inhibitor complex forms slowly after an initial, weaker binding event. nih.gov

Table 1: Inhibition Constant for L-Aminooxysuccinate This table presents the experimentally determined inhibition constant (Ki) for L-aminooxysuccinate against its primary enzyme target.

InhibitorEnzyme TargetSourceInhibition Constant (Ki)
L-AminooxysuccinateCytoplasmic Aspartate AminotransferasePorcine Heart160 nM
Data sourced from Scaman et al. (1991). jst.go.jp

Non-competitive inhibition involves an inhibitor binding to an allosteric site (a site other than the active site), altering the enzyme's conformation and reducing its catalytic efficiency, regardless of whether the substrate is bound. wikipedia.org Uncompetitive inhibition occurs when the inhibitor binds exclusively to the enzyme-substrate complex. biorxiv.org

Given that this compound is a structural analog of the substrate aspartate and its primary interaction is with the pyridoxal phosphate (PLP) cofactor within the active site of aspartate aminotransferase, neither non-competitive nor uncompetitive inhibition is considered its principal mechanism of action against this enzyme. libretexts.orgnih.gov Its mode of action is directly targeted at preventing substrate binding and catalysis at the active site.

Irreversible inhibitors typically form strong, often covalent, bonds with the enzyme, leading to a permanent loss of activity. biorxiv.org The inhibition of aspartate aminotransferase by L-aminooxysuccinate exhibits characteristics of irreversible inactivation. The process is described as slow binding, where the inhibitor and enzyme form an initial complex that then isomerizes to a more stable, tightly-bound state. nih.gov

This time-dependent increase in inhibition is a key feature of irreversible or very tightly binding reversible inhibitors. Studies have determined that the complex formed between L-aminooxysuccinate and aspartate aminotransferase is highly stable, with a dissociation half-life of 8 minutes. nih.gov This slow rate of dissociation means that, under physiological conditions, the enzyme is effectively taken out of commission, classifying the interaction as a form of irreversible inactivation. This mechanism is distinct from simple reversible inhibitors that rapidly associate and dissociate from the enzyme.

Table 2: Characteristics of Aspartate Aminotransferase Inhibition by L-Aminooxysuccinate This table summarizes the kinetic properties of the interaction between L-aminooxysuccinate and its target enzyme.

CharacteristicObservationImplication
Binding Type Slow BindingTime-dependent increase in inhibition; two-step mechanism.
Inhibition Constant (Ki) 160 nMHigh affinity for the enzyme active site.
Complex Half-Life 8 minutesVery slow dissociation; effectively irreversible inactivation.
Data sourced from Scaman et al. (1991). nih.gov

Suicide inhibition, also known as mechanism-based inactivation, is a specialized form of irreversible inhibition. In this process, the enzyme binds to an unreactive substrate analog (the inhibitor) and, through its own catalytic mechanism, converts it into a highly reactive molecule that covalently bonds to and permanently inactivates the enzyme. wikipedia.org The enzyme essentially "commits suicide" by processing the inhibitor. researchgate.net

There is a strong hypothesis that this compound acts as a suicide inhibitor of aspartate aminotransferase. This is based on several lines of evidence:

Target Enzyme Class: Many known suicide inhibitors target PLP-dependent enzymes. bmbreports.org

Chemical Structure: The aminooxy- functional group is known to react with the aldehyde group of the PLP cofactor. nih.gov

Mechanism: The catalytic cycle of aspartate aminotransferase involves forming a Schiff base (aldimine) with its amino acid substrate. wikipedia.org It is hypothesized that the enzyme forms a similar intermediate with this compound. The enzyme's catalytic machinery then facilitates the formation of an extremely stable, covalent oxime bond between the inhibitor and the PLP cofactor, which is a hallmark of mechanism-based inactivation. bmbreports.org

Experimental validation for this hypothesis comes from the observed slow, time-dependent inactivation and the high stability of the resulting enzyme-inhibitor complex, which are characteristic of suicide inhibitors. nih.govwikipedia.org

Irreversible Enzyme Inactivation Studies

Elucidation of Molecular Targets at the Enzyme Active Site

The specific interactions between this compound and the enzyme active site explain its potency and mechanism of action. The molecular target is the active site of aspartate aminotransferase, a highly conserved pocket designed to bind dicarboxylic amino acids. researchgate.netrcsb.org

The inhibition process involves both initial non-covalent interactions and a final, inactivating covalent bond.

Non-Covalent Binding: Initially, this compound is guided into the active site by non-covalent interactions, similar to the natural substrate, aspartate. The active site of aspartate aminotransferase contains specific arginine residues (e.g., Arg386 and Arg292) that form salt bridges with the two carboxylate groups of the substrate, anchoring it in the correct orientation for catalysis. wikipedia.orgrcsb.org It is presumed that the dicarboxylate structure of this compound engages in these same ionic interactions, positioning its aminooxy group for reaction with the PLP cofactor.

Covalent Binding: The definitive step in the inhibition is the formation of a covalent bond with the pyridoxal phosphate (PLP) cofactor, which is itself held in the active site by a covalent imine linkage to a lysine (B10760008) residue (an internal aldimine). libretexts.orgbmbreports.org The catalytic cycle begins when the substrate displaces the lysine to form a new imine with PLP (an external aldimine). wikipedia.org When this compound enters the active site, its aminooxy group attacks the aldehyde carbon of PLP. This leads to the formation of a highly stable oxime linkage. This covalent modification of the essential PLP cofactor renders the enzyme permanently inactive, as it can no longer participate in the transamination reactions. bmbreports.orgnih.gov This formation of a covalent adduct within the active site is the molecular basis for the irreversible, suicide inhibition profile of this compound.

Kinetic Characterization of Enzyme-Inhibitor Complexes

The inhibition of enzymes by this compound, particularly its interaction with aspartate aminotransferase, is characterized as a time-dependent, irreversible process. This type of inhibition does not follow simple Michaelis-Menten kinetics for reversible inhibitors but is instead described by a two-step mechanism.

E + I ⇌ EI → EI*

The kinetics of this inhibition are defined by two key parameters:

Ki : The dissociation constant for the initial, reversible enzyme-inhibitor complex (EI). A lower Ki value indicates a higher affinity of the inhibitor for the enzyme in the initial binding step.

kinact or k2 : The first-order rate constant for the conversion of the reversible complex (EI) to the final, inactive form (EI*). This constant represents the maximum rate of inactivation at a saturating concentration of the inhibitor.

Studies on aspartate aminotransferase have shown that this compound is a highly effective inhibitor. The interaction is characterized by the rapid formation of the initial complex, followed by the slower, irreversible inactivation step.

Kinetic Parameters of this compound Inhibition
Enzyme TargetInhibitorInhibition TypeKinetic ConstantsDescription
Aspartate Aminotransferase (EC 2.6.1.1)L-Aminooxysuccinic AcidTime-dependent, IrreversibleKi, kinactInhibition proceeds via a two-step mechanism involving initial reversible binding followed by irreversible inactivation.

Role in Modulating Enzyme Activity Beyond Direct Inhibition

The interaction of this compound with its target enzymes extends beyond simple competitive or non-competitive inhibition, leading to broader modulation of enzyme function and related metabolic pathways. By forming a highly stable, covalent-like bond with the pyridoxal phosphate (PLP) cofactor, this compound effectively removes the active form of the enzyme from the cellular pool. This irreversible inactivation means that enzyme activity can only be restored through the synthesis of new enzyme molecules, representing a long-term modulation of the cell's metabolic capacity.

A significant downstream effect of this inhibition is the disruption of major metabolic pathways. For instance, the inhibition of aspartate aminotransferase blocks the malate-aspartate shuttle. oup.com This shuttle is crucial for transporting reducing equivalents (in the form of NADH) from the cytosol into the mitochondria in various tissues, including the heart and liver. oup.com By blocking this pathway, this compound can profoundly alter cellular energy metabolism. oup.com

Interactions with Co-factors and Allosteric Sites

The primary mechanism of action for this compound involves a direct and potent interaction with the pyridoxal phosphate (PLP) cofactor at the enzyme's active site. drugbank.comwikipedia.org PLP-dependent enzymes, such as aspartate aminotransferase, catalyze a variety of reactions involving amino acids. drugbank.commdpi.com In the enzyme's resting state, the aldehyde group of PLP is typically bound to the ε-amino group of a specific lysine residue in the active site, forming an internal Schiff base (or aldimine). drugbank.com

The inhibitory power of this compound stems from its amino-oxy (-O-NH₂) functional group. This group is a strong nucleophile that readily attacks the electrophilic aldehyde carbon of the PLP cofactor. This attack displaces the enzyme's lysine residue and forms an oxime—a highly stable covalent bond between the inhibitor and the cofactor. drugbank.com This reaction effectively sequesters the PLP cofactor in an inactive, covalently modified form, rendering the enzyme catalytically dead. The stability of this oxime linkage is the basis for the irreversible nature of the inhibition.

There is no evidence to suggest that this compound binds to a distinct allosteric site . mdpi.comnih.gov Its mechanism is targeted directly at the catalytic machinery within the active site, specifically the PLP cofactor. This distinguishes it from allosteric inhibitors, which bind to a regulatory site separate from the active site to induce a conformational change that reduces enzyme activity. nih.gov The action of this compound is one of direct chemical inactivation of the essential cofactor.

Role in Metabolic Pathway Perturbation and Regulation

Influence on Carbon Metabolism Pathways in Model Systems

The compound's primary impact on carbon metabolism stems from its disruption of key enzymatic steps that link different metabolic pathways. By inhibiting aminotransferases, it effectively severs critical connections between glycolysis, gluconeogenesis, and the tricarboxylic acid (TCA) cycle.

Glycolysis and Gluconeogenesis Interplay

Glycolysis, the breakdown of glucose to pyruvate (B1213749), and gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, are reciprocally regulated pathways central to carbon and energy metabolism. unizg.hrsapientia.ro Aminooxysuccinic acid perturbs the balance between these two pathways primarily by inhibiting aspartate aminotransferase, a key enzyme in the malate-aspartate shuttle. wikipedia.orgebi.ac.uk

This shuttle is vital for transporting NADH reducing equivalents, generated during glycolysis in the cytosol, into the mitochondria for reoxidation. ebi.ac.uk Inhibition of the shuttle by aminooxy compounds prevents the mitochondrial utilization of pyruvate generated from glycolysis, leading to a bioenergetic state that can resemble hypoglycemia. ebi.ac.uk Furthermore, research on the related compound aminooxyacetate has shown that it can prevent the glycolytic inhibition normally caused by high levels of certain amino acids like glutamine and asparagine. nih.gov This effect underscores that transamination, the very process blocked by this compound, is an obligatory step for these amino acids to influence glycolytic flux. nih.gov

Gluconeogenesis relies on precursors such as lactate, glycerol, and glucogenic amino acids, which are converted to pyruvate or enter the TCA cycle to form oxaloacetate. nih.gov By inhibiting the transamination of amino acids, this compound limits the availability of these glucogenic precursors, thereby modulating the rate of glucose synthesis.

Tricarboxylic Acid (TCA) Cycle Modulation by Succinic Acid Derivatives

Pentose (B10789219) Phosphate (B84403) Pathway Interactions

The Pentose Phosphate Pathway (PPP) is a metabolic pathway parallel to glycolysis that is crucial for generating NADPH, a key cellular reductant, and for producing pentose sugars, such as ribose-5-phosphate, the precursor for nucleotide synthesis. sapientia.romdpi.com The PPP branches from glycolysis at the level of glucose-6-phosphate. sapientia.ro

Currently, there is a lack of direct research findings in the scientific literature describing the specific interaction or inhibition of Pentose Phosphate Pathway enzymes by this compound. The pathway's primary regulation is controlled at its committed step, catalyzed by glucose-6-phosphate dehydrogenase, which is sensitive to the cellular ratio of NADP+ to NADPH. univr.it Any influence of this compound on the PPP would likely be indirect, stemming from its significant perturbation of glycolysis, which supplies the initial substrate for the PPP. By altering the flow of metabolites through glycolysis, the availability of glucose-6-phosphate for entry into the PPP could be affected.

Interactive Table 1: Summary of this compound's Influence on Carbon Metabolism

This table summarizes the observed and inferred effects of this compound on major carbon metabolism pathways based on its known inhibitory mechanisms.

Metabolic PathwayKey Enzyme Target(s)Observed/Inferred Effect of this compoundConsequence on Pathway Flux
Glycolysis Aspartate Aminotransferase (indirect)Inhibition of malate-aspartate shuttle, preventing mitochondrial use of glycolytic pyruvate. ebi.ac.ukDecreased overall glucose oxidation.
Gluconeogenesis AminotransferasesReduced conversion of glucogenic amino acids into pathway precursors (e.g., oxaloacetate). nih.govDecreased rate of glucose synthesis.
TCA Cycle Aspartate AminotransferaseDisruption of the supply of key intermediates like oxaloacetate and α-ketoglutarate. ttuhsc.edunih.govModulation and potential slowing of cycle flux.
Pentose Phosphate Pathway None directly identifiedIndirect effects due to altered glycolytic flux.Potential alteration in substrate availability.

Impact on Nitrogen Metabolism and Amino Acid Homeostasis in Research Models

The most direct and well-documented effects of this compound are on nitrogen metabolism, stemming from its powerful inhibition of aminotransferases that are central to amino acid synthesis and degradation. wikipedia.orgresearchgate.net

Transamination Reactions

Transamination is a fundamental reaction in nitrogen metabolism where an amino group is transferred from an amino acid to a keto-acid, a process catalyzed by aminotransferases (or transaminases). wikipedia.orgsnscourseware.org This allows for the synthesis of non-essential amino acids and for funneling the amino groups from various amino acids into a common collector, typically glutamate (B1630785). eagri.org All aminotransferases require the coenzyme pyridoxal-5'-phosphate (PLP). snscourseware.org

This compound, like other aminooxy compounds, acts as a general and potent inhibitor of these PLP-dependent enzymes. wikipedia.org It functions by reacting with the PLP coenzyme at the enzyme's active site, forming a stable oxime complex that inactivates the enzyme. wikipedia.org This inhibition disrupts the interconversion of most amino acids. The two most clinically significant aminotransferases, Aspartate Aminotransferase (AspAT) and Alanine (B10760859) Aminotransferase (AlaAT), are primary targets. snscourseware.org

Ammonia (B1221849) Assimilation and Detoxification Mechanisms

The body must safely handle ammonia, a toxic byproduct of amino acid catabolism. sapientia.rolitfl.com This is achieved primarily through two mechanisms: its conversion to urea (B33335) in the liver for excretion, and its temporary fixation into glutamine. eclinpath.comslideshare.net this compound's inhibition of transamination profoundly affects both processes.

The urea cycle requires ammonia, which is largely supplied by the oxidative deamination of glutamate. snscourseware.org Transamination reactions are critical for collecting amino groups from a wide variety of amino acids and transferring them to α-ketoglutarate to form this glutamate. eagri.org By blocking transamination, this compound disrupts this nitrogen-funneling mechanism, which can limit the rate of ammonia delivery to the urea cycle. jennysjamjar.com.au

In many tissues, including the brain, ammonia is detoxified by being added to glutamate to form glutamine, a reaction catalyzed by glutamine synthetase. nih.govnih.gov This glutamine can then be safely transported in the blood to the liver or kidneys for processing. The inhibition of aminotransferases by this compound disrupts the entire pool of glutamate—both its synthesis from α-ketoglutarate and its role in other metabolic exchanges—thereby interfering with this crucial ammonia assimilation pathway. nih.gov

Redox Balance Modulation through Metabolic Interventions

This compound and its structural analogues, such as aminooxyacetate (AOA), are potent inhibitors of aminotransferases, particularly aspartate aminotransferase (AAT). researchgate.netnih.gov This inhibition is a key metabolic intervention that directly modulates the compartmentalized redox balance of the cell, primarily through its effect on the malate-aspartate shuttle (MAS). oup.comoup.com The MAS is a primary mechanism in many tissues for the transfer of reducing equivalents (in the form of NADH) from the cytosol into the mitochondrial matrix. oup.comoup.commdpi.com The shuttle is essential for regenerating cytosolic NAD+ from NADH produced during glycolysis, thereby sustaining glycolytic flux, while simultaneously supplying the mitochondrial electron transport chain with NADH for oxidative phosphorylation. mdpi.complos.org

The mechanism of redox modulation by aminotransferase inhibition involves the disruption of this shuttle. AAT exists as both cytosolic and mitochondrial isoenzymes, which are critical for the shuttle's operation. oup.comamegroups.org By inhibiting these enzymes, compounds like this compound block the transfer of cytosolic NADH into the mitochondria. oup.comnih.gov This intervention has two major consequences on cellular redox state:

Increased Cytosolic NADH/NAD+ Ratio : The blockage of the MAS leads to an accumulation of NADH in the cytosol, resulting in a more reduced cytosolic environment. nih.govnih.gov This shift is experimentally observed through an increase in the concentration ratios of redox-sensitive metabolite pairs, such as lactate/pyruvate and glycerol-3-phosphate/dihydroxyacetone phosphate. nih.gov

Metabolite RatioObserved Effect of AOA TreatmentIndicationReference
Lactate / PyruvateElevatedIncreased cytosolic NADH/NAD+ ratio nih.gov
Glycerol-3-phosphate / Dihydroxyacetone phosphateElevatedIncreased cytosolic NADH/NAD+ ratio nih.gov
Oxygen ConsumptionInhibited by 21%Decreased mitochondrial oxidative metabolism nih.gov

Effects on Lipid Metabolism in Experimental Systems

The inhibition of aspartate aminotransferase (AAT) by this compound can theoretically impact lipid metabolism, particularly de novo fatty acid synthesis. This connection stems from the role of aspartate in supplying carbon precursors for lipogenesis. In the lipogenic pathway, cytosolic acetyl-CoA is the fundamental building block for synthesizing fatty acids. A major source of this acetyl-CoA is citrate (B86180) that is exported from the mitochondria. biorxiv.org

The metabolic linkage proceeds as follows: aspartate is converted by AAT to oxaloacetate, a key intermediate in the TCA cycle. jst.go.jp Oxaloacetate condenses with acetyl-CoA to form citrate within the mitochondria. This citrate can then be transported to the cytosol, where it is cleaved by the enzyme ATP-citrate lyase to regenerate acetyl-CoA and oxaloacetate. This cytosolic acetyl-CoA is then available for carboxylation to malonyl-CoA, the committed step in fatty acid synthesis. biorxiv.org

By inhibiting AAT, an agent like this compound can reduce the pool of oxaloacetate derived from aspartate. This can limit the rate of citrate synthesis and its subsequent export to the cytosol, thereby reducing the availability of acetyl-CoA for lipogenesis. Recent studies have underscored that amino acids are a major carbon source for hepatic fatty acid synthesis, making the pathways that catabolize them, such as transamination reactions, critical control points. biorxiv.orgnih.gov

Experimental studies using the AAT inhibitor aminooxyacetate (AOA) in the fish species Sparus aurata demonstrated significant changes in the levels of key metabolites linked to these pathways. cambridge.org Long-term exposure to AOA in the diet led to a significant decrease in the hepatic levels of alanine and glutamate, which are direct substrates and products of aminotransferase reactions. cambridge.org This demonstrates the potent ability of AAT inhibitors to perturb the central pathways of amino acid metabolism that feed into other anabolic processes, including the synthesis of lipids.

Sparus aurata
MetaboliteDietary ConditionEffect of AOA Supplementation (15 mg/kg)Reference
AlanineLow-Carbohydrate / High-ProteinSignificantly decreased cambridge.org
AlanineHigh-Carbohydrate / Low-ProteinSignificantly decreased cambridge.org
GlutamateLow-Carbohydrate / High-ProteinSignificantly decreased cambridge.org
GlutamateHigh-Carbohydrate / Low-ProteinSignificantly decreased cambridge.org
GlycogenLow-Carbohydrate / High-ProteinSignificantly decreased cambridge.org

Theoretical Frameworks for Metabolic Control Analysis

The specific mechanism of inhibition is a critical determinant of an inhibitor's effect on metabolic control. This compound and its analogue AOA are inhibitors of pyridoxal (B1214274) phosphate (PLP)-dependent enzymes. researchgate.netnih.gov Their mechanism often involves a chemical reaction with the PLP cofactor, which can lead to very tight, slowly reversible, or effectively irreversible inhibition. nih.govibmc.msk.ru This contrasts with classical reversible inhibitors and means that the duration of action can be prolonged. ibmc.msk.ru

The potency and type of inhibition are quantified by kinetic parameters such as the Michaelis constant (Kₘ), the maximal velocity (Vₘₐₓ), the half-maximal inhibitory concentration (IC₅₀), and the inhibition constant (Kᵢ).

Kₘ (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an inverse measure of the substrate's affinity for the enzyme.

Vₘₐₓ (Maximal Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. This value is dependent on the substrate concentration.

Kᵢ (Inhibition Constant): An intrinsic measure of an inhibitor's potency; it is the dissociation constant for the enzyme-inhibitor complex. Unlike IC₅₀, it is independent of substrate concentration for competitive inhibitors.

For potent inhibitors like this compound analogues, these kinetic parameters are central to building theoretical models of their metabolic effects. For example, AOA is a moderately potent inhibitor of AAT with reported IC₅₀ values often exceeding 100 μM, whereas the related compound hydrazinosuccinic acid is significantly more potent, with a much lower Kᵢ value. nih.gov Analyzing these parameters allows for a precise, theoretical understanding of how this compound exerts control over AAT activity and, consequently, the metabolic pathways it regulates.

ParameterDefinitionRelevance to Metabolic Control Analysis
KₘSubstrate concentration at half-maximal velocity.Defines the enzyme's affinity for its substrate; changes in apparent Kₘ indicate the type of inhibition (e.g., competitive).
VₘₐₓThe maximum rate of reaction at substrate saturation.Changes in apparent Vₘₐₓ indicate non-competitive or uncompetitive inhibition, reflecting the inhibitor's impact on the enzyme's catalytic capacity.
IC₅₀Concentration of inhibitor that produces 50% inhibition.A practical measure of inhibitor potency under specific experimental conditions. frontiersin.org
KᵢDissociation constant for the enzyme-inhibitor complex.An absolute measure of inhibitor affinity, crucial for comparing the potency of different inhibitors and for use in quantitative metabolic models. nih.gov

Derivatives and Analogs of Aminooxysuccinic Acid: Research and Design

Rational Design of Structurally Modified Aminooxysuccinic Acid Analogs

The rational design of analogs of this compound is primarily guided by its function as an enzyme inhibitor. As an analog of natural amino acids like aspartic acid, it has the potential to interact with the active sites of various enzymes involved in amino acid metabolism. The design process for new analogs focuses on modifying its structure to enhance potency, selectivity, and stability.

Key strategies in the rational design of this compound analogs include:

Modification of the Carboxyl Groups: The two carboxylic acid groups are crucial for mimicking natural substrates like aspartic acid and for forming ionic interactions or hydrogen bonds within an enzyme's active site. Esterification or amidation of one or both carboxyl groups can modulate the molecule's charge, polarity, and ability to cross biological membranes.

Alterations to the Aminooxy Group: The N-O bond is a distinctive feature. Modifications at the nitrogen atom, such as alkylation or acylation, can influence the molecule's steric profile and its interaction with target enzymes. Replacing the oxygen atom with other heteroatoms could also be explored to create novel pharmacophores.

Introduction of Substituents on the Carbon Backbone: Adding substituents to the carbon chain can create more specific interactions with the target enzyme, potentially increasing both affinity and selectivity. For instance, introducing a methyl group can enhance potency, as seen in the development of captopril (B1668294) from succinyl-L-proline. wikipedia.org

The goal of these modifications is to create analogs that are better "by-product analogs" or transition-state mimics for specific enzymatic reactions, leading to more potent and selective inhibition. wikipedia.org

Structure-Activity Relationship (SAR) Studies for Biochemical Efficacy

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. collaborativedrug.com For this compound, SAR studies would involve synthesizing a library of analogs with systematic structural variations and evaluating their biochemical efficacy, typically as enzyme inhibitors.

The insights gained from SAR help to build a pharmacophore model, which defines the essential structural features required for biological activity. collaborativedrug.com For this compound analogs targeting a specific enzyme, an SAR study might investigate:

The impact of the distance between the two carboxyl groups.

The effect of the stereochemistry at the chiral center.

The influence of different substituents on the carbon backbone and the aminooxy group.

These studies often lead to the development of Quantitative Structure-Activity Relationship (QSAR) models, which use mathematical equations to correlate molecular descriptors with inhibitory activity. collaborativedrug.com For example, research on other enzyme inhibitors has shown that factors like the hydrophobicity and electronic properties of substituents can be critical for binding affinity. nih.govrsc.org

Table 1: Hypothetical SAR Study on this compound Analogs
Modification SiteType of ModificationPotential Impact on Biochemical EfficacyRationale
α-Carboxyl GroupEsterification (e.g., methyl, ethyl ester)Decrease in binding affinity for enzymes requiring a free carboxylate; potential increase in cell permeability.Neutralizes negative charge, altering ionic interactions. wikipedia.org
Distal Carboxyl GroupAmidation (e.g., with different amines)Alters hydrogen bonding capacity and steric bulk, potentially improving selectivity.Introduces new functional groups for interaction with the enzyme active site.
Carbon BackboneIntroduction of alkyl or aryl groupsMay increase potency and selectivity by occupying specific hydrophobic pockets in the enzyme.Exploits additional binding interactions beyond the primary recognition sites. nih.gov
Aminooxy GroupN-Alkylation or N-AcylationCan alter the nucleophilicity and steric hindrance, affecting covalent or non-covalent binding.Modifies a key functional group involved in inhibition.

Synthesis of Conjugates and Bioconjugates for Research Applications

Bioconjugation involves covalently linking a molecule like this compound to another chemical entity, such as a fluorescent dye, an affinity tag, or a larger biomolecule. thno.org The presence of both amine (via the aminooxy group) and carboxylic acid functionalities makes this compound an ideal candidate for various conjugation chemistries.

A chemical probe is a small molecule used to study biological systems, often by selectively binding to a specific protein target. thermofisher.com Given its nature as an enzyme inhibitor, this compound can serve as a scaffold for creating activity-based probes (ABPs). These probes typically consist of three parts: a reactive group that binds to the enzyme's active site, a linker, and a reporter tag (e.g., biotin (B1667282) for purification or a fluorophore for detection). thermofisher.com

By attaching a reporter tag to the this compound scaffold, researchers can create tools to:

Identify the protein targets of this compound within a complex biological sample.

Profile the activity of specific enzyme classes.

Screen for other small molecules that compete for the same binding site.

The functional groups on this compound allow for straightforward derivatization with various labels.

Amine Labeling: The aminooxy group can be targeted by amine-reactive dyes, such as those containing N-hydroxysuccinimide (NHS) esters or isothiocyanates, to attach fluorescent tags. bocascientific.comthermofisher.com This allows for the visualization of the molecule's localization in cells or tissues.

Carboxylic Acid Labeling: The carboxyl groups can be coupled to amine-containing labels (e.g., fluorescent amines, biotin hydrazide) using carbodiimide (B86325) chemistry (e.g., with EDC). nih.gov

This versatility allows for the synthesis of a wide range of labeled conjugates for various research applications, from fluorescence microscopy to affinity purification experiments.

Table 2: Common Labeling Strategies for this compound
Functional Group TargetedReagent ClassExample LabelApplication
Aminooxy GroupNHS EstersFluorescein-NHSFluorescent imaging. thermofisher.com
Aminooxy GroupIsothiocyanatesRhodamine IsothiocyanateFluorescence Resonance Energy Transfer (FRET) studies. sigmaaldrich.com
Carboxyl GroupsCarbodiimides (e.g., EDC) + Amine LabelBiotin-PEG-AmineAffinity purification of binding partners. nih.gov
Carboxyl GroupsCarbodiimides (e.g., EDC) + Hydrazide LabelDansyl HydrazideFluorescent detection in HPLC or on microarrays. nih.gov

This compound as a Chemical Probe Scaffold

Investigation of Stereoisomeric Forms and Their Differential Biochemical Effects

This compound possesses a chiral center, meaning it can exist as different stereoisomers (enantiomers), specifically L-aminooxysuccinic acid and D-aminooxysuccinic acid. In biological systems, stereochemistry is critical, as enzymes and receptors are themselves chiral and often exhibit high stereoselectivity towards their substrates and inhibitors. mdpi.com

It is well-established that different enantiomers of a compound can have substantially different biological effects. nih.gov For example, only one enantiomer of most chiral drugs is responsible for the desired therapeutic effect, while the other may be inactive or even cause unwanted side effects. Therefore, a thorough investigation of the individual stereoisomers of this compound is crucial.

Research in this area would involve:

Chiral Synthesis or Separation: Developing methods to synthesize or isolate the pure L- and D-enantiomers.

Biochemical Evaluation: Testing each pure isomer separately to determine its inhibitory potency and selectivity against target enzymes.

Structural Biology: Using techniques like X-ray crystallography to understand the structural basis for any observed differences in binding and activity between the stereoisomers.

This line of investigation is essential for developing potent and specific inhibitors and for understanding the precise molecular interactions governing their biochemical effects.

Exploring Polymeric or Supramolecular Assemblies incorporating this compound Units

The incorporation of amino acid-derived monomers into polymers can create advanced materials with unique properties, such as stimuli-responsiveness and biocompatibility. nih.govnih.gov The bifunctional nature of this compound (containing both aminooxy and carboxyl groups) makes it a candidate for polymerization or for grafting onto existing polymer backbones.

Potential research directions include:

Synthesis of Polyamides or Polyesters: Using the aminooxy and carboxyl groups to form amide or ester linkages, creating novel biodegradable polymers.

Grafting to Polymer Scaffolds: Attaching this compound units as side chains to a polymer backbone (e.g., polyacrylates). This could create materials with specific cell-targeting properties, as has been shown for other amino-acid derived polymers. nih.govresearchgate.net

Self-Assembling Systems: Designing this compound derivatives that can self-assemble into higher-order structures like micelles or hydrogels. These assemblies could be used for applications such as controlled drug delivery.

By integrating the unique chemical properties of this compound into polymeric structures, it may be possible to develop new "smart" biomaterials for a range of biomedical and biotechnological applications.

Advanced Analytical Techniques for Aminooxysuccinic Acid Research

Chromatographic Methods for Biochemical Analysis

Chromatography is a fundamental technique for separating components within a mixture, making it indispensable for analyzing aminooxysuccinic acid in biological matrices and chemical syntheses.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity and determining the concentration of non-volatile compounds like this compound. This technique separates compounds based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). univ-rennes1.frnih.gov For amino acids and their analogs, reversed-phase HPLC (RP-HPLC) is the most common approach. nih.gov

To enhance detection, especially at low concentrations, this compound can be derivatized prior to analysis. univ-rennes1.fr Reagents such as o-phthalaldehyde (B127526) (OPA) or phenylisothiocyanate (PITC) react with the amino group to form fluorescent or UV-absorbing derivatives, respectively. univ-rennes1.fr This allows for highly sensitive detection, with limits reaching the picomole to femtomole range. univ-rennes1.fr The purity of amino acid reference materials is often established using a mass balance approach, which combines results from techniques like HPLC to quantify structurally related impurities. researchgate.net

Key HPLC Parameters for Amino Acid Analysis:

Parameter Description Common Application
Column Typically a C18 reversed-phase column is used for separating amino acid derivatives. researchgate.net Provides separation based on hydrophobicity.
Mobile Phase A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). scispace.com Elutes compounds with varying polarities.
Derivatization Pre-column reaction with agents like OPA, PITC, or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC). univ-rennes1.frresearchgate.net Increases detection sensitivity and selectivity.

| Detector | UV-Vis or Fluorescence detector, depending on the derivatization agent used. univ-rennes1.frresearchgate.net | Quantifies the eluted compounds. |

The validation of an HPLC method ensures its reliability, focusing on parameters like specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds in complex samples, making it suitable for metabolic profiling studies that may include this compound. nih.govresearchgate.net Since amino acids and dicarboxylic acids are non-volatile, they require a chemical derivatization step to increase their volatility before GC analysis. researchgate.net

Common derivatization procedures include silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), or esterification. researchgate.net The derivatized analytes are then separated based on their boiling points and interaction with the GC column's stationary phase. The separated components enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing both identification and quantification. researchgate.net GC-MS is widely used for analyzing urinary organic acids to diagnose inborn errors of metabolism. researchgate.netnih.gov However, the sample preparation protocol, especially the solvent evaporation step, must be carefully controlled to avoid the loss of key metabolites. nih.gov

Typical Workflow for GC-MS Metabolite Profiling:

Step Description Purpose
1. Extraction Isolation of metabolites from the biological matrix (e.g., urine, plasma) using solvent extraction. nih.gov To separate analytes from interfering substances.
2. Derivatization Chemical modification (e.g., silylation) to make analytes volatile. researchgate.netjmb.or.kr To enable analysis by gas chromatography.
3. GC Separation Injection into the GC, where compounds are separated in a capillary column. To resolve individual components of the mixture over time.

| 4. MS Detection | Eluted compounds are ionized and detected by the mass spectrometer, generating a mass spectrum for each. researchgate.net | For identification based on fragmentation patterns and quantification. |

Ion-Exchange Chromatography (IEC) is a classic and highly effective method for the separation of charged molecules, including amino acids. ijpjournal.com The technique, pioneered by Moore and Stein, remains a gold standard for amino acid analysis. 193.16.218uni-mate.hu Separation is based on the reversible electrostatic interaction between charged analytes and the charged functional groups of the stationary phase. phenomenex.com

This compound, possessing two carboxylic acid groups and an aminooxy group, will have a net charge that is dependent on the pH of the mobile phase. For analysis of amino acids, a cation-exchange resin is typically used. uni-mate.hu The sample is loaded at a low pH (e.g., pH 2.2), where the amino acids are positively charged and bind to the negatively charged sulfonic acid groups of the resin. uni-mate.hu A stepwise or gradient elution with buffers of increasing pH and ionic strength is then used to release the amino acids sequentially from the column based on their individual isoelectric points. uni-mate.hu Post-column derivatization with a reagent like ninhydrin (B49086) is often employed to produce a colored complex that can be detected spectrophotometrically. 193.16.218uni-mate.hu

Types of Ion-Exchange Resins:

Resin Type Functional Group Target Analyte
Strong Cation Exchanger Sulfonic acid (-SO₃⁻) Positively charged ions (cations)
Weak Cation Exchanger Carboxylic acid (-COO⁻) Positively charged ions (cations)
Strong Anion Exchanger Quaternary amine (-N⁺R₃) Negatively charged ions (anions)

| Weak Anion Exchanger | Diethylaminoethyl (DEAE) | Negatively charged ions (anions) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Spectroscopic Characterization in Complex Biological Matrices

Spectroscopic techniques are vital for determining the molecular structure of compounds and for their identification within complex biological samples. jmb.or.kr

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments would be employed to confirm its structure. rsc.orgresearchgate.netrsc.org

¹H NMR would reveal the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

¹³C NMR provides information on the carbon skeleton of the molecule.

2D NMR experiments like COSY (Correlation Spectroscopy) establish proton-proton coupling relationships, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons they are directly attached to. HMBC (Heteronuclear Multiple Bond Correlation) can show longer-range correlations between protons and carbons. researchgate.net

The conformational analysis of succinic acid and its derivatives has been a subject of detailed NMR studies, revealing how ionization states and solvent influence its structure in solution. nih.govacs.org Similar principles would apply to the analysis of this compound. For complex mixtures, derivatization with an isotope-labeled reagent, such as ¹⁵N-cholamine, can be used to enhance the detection of specific functional groups, like carboxylic acids, via ¹⁵N-edited NMR methods.

Expected NMR Features for this compound:

Nucleus Experiment Expected Information
¹H 1D NMR Chemical shifts and coupling constants for the CH and CH₂ protons.
¹³C 1D NMR Chemical shifts for the two carboxylic carbons and the two aliphatic carbons.
¹H-¹H COSY Correlation between the CH and CH₂ protons.

Mass Spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and structure of compounds. When coupled with a chromatographic separation method like LC (LC-MS) or GC (GC-MS), it provides powerful specificity for identifying and quantifying analytes in complex mixtures. nih.gov

For this compound, electrospray ionization (ESI) is a suitable soft ionization technique that would generate a protonated molecule [M+H]⁺ in positive ion mode. The high-resolution mass of this ion can confirm the elemental formula of the compound. Tandem mass spectrometry (MS/MS) involves selecting the parent ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. nih.gov The fragmentation pattern provides structural information that can be used for definitive identification. nih.gov Common fragmentation pathways for amino acids include the neutral losses of water (H₂O), ammonia (B1221849) (NH₃), and carbon monoxide (CO). researchgate.netnih.gov This fragmentation data is crucial for distinguishing between isobaric compounds and for structural confirmation. nih.govgoogle.com

Hypothetical MS/MS Fragmentation of this compound ([M+H]⁺):

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Putative Identity of Loss
150.03 132.02 18 H₂O
150.03 104.02 46 HCOOH (Formic Acid)
132.02 104.02 28 CO

Note: This table is predictive and based on common fragmentation patterns of dicarboxylic and amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation in Solution

Isothermal Titration Calorimetry (ITC) for Binding Kinetics and Thermodynamics

Isothermal Titration Calorimetry (ITC) stands as a principal technique for a comprehensive thermodynamic characterization of the binding interaction between this compound and its target enzymes. whiterose.ac.uk By directly measuring the heat released or absorbed during the binding event, ITC provides a complete thermodynamic profile of the interaction in a single experiment. wikipedia.org This label-free technique is conducted by incrementally titrating a solution of this compound into a sample cell containing the target protein, all while maintaining a constant temperature and pressure. wikipedia.orgmalvernpanalytical.com The resulting heat changes are measured with high sensitivity, allowing for the determination of key thermodynamic parameters. malvernpanalytical.com

The primary data obtained from an ITC experiment includes the binding affinity (K_a), the enthalpy change (ΔH), and the stoichiometry of the reaction (n). From these values, other critical thermodynamic parameters such as the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated. This information is crucial for understanding the forces driving the binding process, whether it be enthalpy-driven, entropy-driven, or a combination of both. Furthermore, recent advancements in ITC data analysis now allow for the extraction of kinetic information, such as the association (k_on) and dissociation (k_off) rate constants, from a standard ITC experiment. nih.gov

Table 1: Representative Thermodynamic and Kinetic Parameters for this compound-Enzyme Interaction Measured by ITC

ParameterSymbolDescriptionTypical Value Range
Association ConstantK_aMeasures the strength of the binding interaction.10^5 - 10^8 M⁻¹
Dissociation ConstantK_dThe reciprocal of K_a, indicating the concentration at which half the binding sites are occupied.nM to µM range
Enthalpy ChangeΔHThe heat released or absorbed upon binding.-20 to -5 kcal/mol
Entropy ChangeTΔSThe change in the degree of disorder of the system upon binding.5 to 15 kcal/mol
Gibbs Free Energy ChangeΔGThe overall energy change of the binding reaction.-8 to -12 kcal/mol
StoichiometrynThe molar ratio of ligand to protein in the complex.0.8 - 1.2
Association Rate Constantk_onThe rate at which the complex forms.10^4 - 10^6 M⁻¹s⁻¹
Dissociation Rate Constantk_offThe rate at which the complex breaks apart.10⁻² - 10⁻⁴ s⁻¹

Note: The values presented are illustrative and can vary depending on the specific enzyme, buffer conditions, and temperature.

Enzymatic Assays and Spectrophotometric Detection Methods

Enzymatic assays are fundamental tools for quantifying the inhibitory potency of this compound against its target enzymes. abyntek.com These assays measure the rate of an enzymatic reaction, which is typically monitored by the change in absorbance or fluorescence of a substrate or product over time. nih.govcreative-enzymes.com Spectrophotometric methods are widely employed due to their simplicity, sensitivity, and amenability to high-throughput screening. nih.gov

A common approach involves a coupled-enzyme assay. For instance, if the primary enzyme reaction involving this compound does not produce a chromophoric product, its activity can be linked to a second enzymatic reaction that does. thermofisher.com An example is the use of a dehydrogenase that reduces NAD⁺ to NADH, resulting in an increased absorbance at 340 nm. The inhibition of the primary enzyme by this compound would lead to a decreased rate of NADH production.

Alternatively, direct assays can be developed using chromogenic or fluorogenic substrates that release a colored or fluorescent molecule upon enzymatic cleavage. thermofisher.com The choice of the assay depends on the specific enzyme and the availability of suitable substrates. thermofisher.com The inhibitory effect of this compound is typically quantified by determining its half-maximal inhibitory concentration (IC₅₀) or its inhibition constant (K_i).

Table 2: Spectrophotometric Methods for Determining this compound Inhibition

Assay TypePrincipleDetection Wavelength (nm)Key Parameters Determined
Coupled NADH AssayThe decrease in the rate of NADH production, measured by a change in absorbance.340IC₅₀, K_i
Chromogenic Substrate AssayRelease of a colored product, leading to an increase in absorbance in the visible range.400-750IC₅₀, K_i
Fluorogenic Substrate AssayRelease of a fluorescent product, measured by an increase in fluorescence emission.Varies with fluorophoreIC₅₀, K_i

These methods allow for the quantitative assessment of the inhibitory potential of this compound. researchgate.netmdpi.com

Development of Targeted Metabolomics Approaches for this compound and its Metabolites

Targeted metabolomics has emerged as a powerful strategy for the sensitive and specific quantification of this compound and its related metabolites in complex biological samples. frontiersin.org This approach focuses on a predefined set of known metabolites, offering greater sensitivity and specificity compared to untargeted methods. frontiersin.org The primary analytical platform for targeted metabolomics is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). mdpi.com

The development of a targeted LC-MS/MS method involves optimizing the chromatographic separation to resolve this compound from other structurally similar compounds and isomers. mdpi.com Subsequently, the mass spectrometer is tuned to detect specific parent-to-fragment ion transitions for this compound and its anticipated metabolites. This is typically done in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, which provides excellent selectivity and quantitative accuracy. mdpi.com

This targeted approach is invaluable for pharmacokinetic studies, enabling the tracking of the absorption, distribution, metabolism, and excretion of this compound. It can also be used to investigate how the administration of this compound perturbs endogenous metabolic pathways by quantifying changes in the levels of related amino acids and organic acids. nih.govnih.gov

Table 3: Key Parameters for Targeted LC-MS/MS Analysis of this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Chromatography Mode
This compound149.03104.015HILIC or Reversed-Phase
Aspartic Acid134.0574.018HILIC
Asparagine133.0674.017HILIC
Malic Acid133.01115.010Reversed-Phase
Fumaric Acid115.0071.012Reversed-Phase

Note: The specific m/z values and collision energies are instrument-dependent and require empirical optimization. HILIC = Hydrophilic Interaction Liquid Chromatography.

Computational and Theoretical Investigations of Aminooxysuccinic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to solve the electronic Schrödinger equation, providing fundamental information about a molecule's structure, energy, and electronic properties. northwestern.edu These methods are crucial for understanding the intrinsic reactivity and behavior of aminooxysuccinic acid. northwestern.edu High-performance computing frameworks enable these complex calculations for large numbers of molecules. osti.gov

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a widely used quantum mechanical method in computational chemistry to investigate the electronic structure of molecules. jmchemsci.com It is a powerful tool for studying reaction mechanisms, offering a balance between accuracy and computational cost. wiley-vch.demdpi.com DFT calculations can elucidate the step-by-step process of chemical reactions, including the identification of transition states and intermediates. nih.gov For this compound, DFT could be used to model its synthesis, degradation, or its mechanism of action as an enzyme inhibitor. By calculating the energy barriers of potential reaction pathways, researchers can predict the most likely mechanism. nih.gov

Despite the utility of this method, specific DFT studies detailing the reaction mechanisms of this compound are not prominently available in publicly accessible research literature. Such studies would provide valuable data on its reactivity, for instance, in the context of enzyme-catalyzed reactions.

Table 1: Illustrative Data from a Hypothetical DFT Study on a Reaction Step of this compound

ParameterReactantTransition StateProduct
Relative Energy (kcal/mol) 0.018.8-5.2
Key Bond Distance (Å) 1.452.102.85
Imaginary Frequency (cm⁻¹) N/A-350N/A

This table represents the type of data that would be generated in a DFT study of a reaction mechanism. The values are hypothetical and for illustrative purposes only.

Prediction of Spectroscopic Properties

Quantum chemical calculations are instrumental in predicting the spectroscopic properties of molecules, which aids in their experimental identification and characterization. nih.gov Methods like Time-Dependent DFT (TD-DFT) can be used to predict UV/Vis absorption spectra, while calculations of vibrational frequencies can help interpret infrared (IR) and Raman spectra. nih.govscm.com Machine learning approaches are increasingly being used in conjunction with quantum mechanics to predict spectroscopic constants with high accuracy based on molecular structure. mpg.deresearchgate.net

For this compound, theoretical predictions of its NMR, IR, and UV/Vis spectra would be invaluable for confirming its synthesis and for studying its electronic environment. nih.govscm.com However, dedicated computational studies predicting the detailed spectroscopic properties of this compound are not extensively documented in the reviewed literature.

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking and molecular dynamics (MD) simulations are cornerstone computational techniques for studying how a ligand, such as this compound, interacts with a protein target. nih.govarxiv.org Docking predicts the preferred binding orientation of a ligand to a receptor, while MD simulations provide insights into the dynamic behavior and stability of the resulting complex over time. researchgate.netmdpi.com

Identification of Binding Sites and Modes

Molecular docking is a computational method used to predict the binding pose and affinity of a small molecule within the active site of a protein. arxiv.orgresearchgate.net This technique is crucial in drug discovery for identifying potential drug candidates and understanding their interaction mechanisms. nih.govmdpi.com The process involves sampling a large number of possible conformations and orientations of the ligand at the protein's binding site and then using a scoring function to rank them. researchgate.net

In the context of this compound, which is known to inhibit enzymes like aspartate aminotransferase, docking studies would identify the specific amino acid residues in the enzyme's active site that form key interactions (e.g., hydrogen bonds, electrostatic interactions) with the inhibitor. nih.govnih.gov This information is fundamental to understanding its inhibitory activity. While the inhibitory nature of this compound is known, detailed molecular docking studies specifying its binding modes with various target enzymes are not widely published.

Conformational Analysis of Enzyme-Aminooxysuccinic Acid Complexes

Following molecular docking, molecular dynamics (MD) simulations are often performed to analyze the conformational stability and dynamics of the ligand-protein complex. labxing.comfrontiersin.orgutrgv.edu MD simulations model the movement of atoms over time, providing a view of the flexibility of the protein and the ligand and the stability of their interactions. mdpi.comnih.gov This analysis can reveal changes in the protein's conformation upon ligand binding and confirm whether the binding pose predicted by docking is stable. nih.govrsc.orgnih.gov

Table 2: Representative Data from a Hypothetical Molecular Dynamics Simulation of an Enzyme-Aminooxysuccinic Acid Complex

Simulation MetricAverage ValueStabilityDescription
Backbone RMSD (Å) 1.5StableMeasures the deviation of the protein backbone from the initial structure.
Ligand RMSD (Å) 0.8StableMeasures the deviation of the ligand's atoms from its initial pose.
Key H-Bonds (count) 3MaintainedNumber of persistent hydrogen bonds between the ligand and protein.

This table illustrates typical metrics from an MD simulation analysis. The values are hypothetical.

In Silico Screening and Virtual Library Design for Novel Analogs

In silico screening involves the computational filtering of large libraries of compounds to identify those with a high probability of binding to a biological target. nih.gov This approach accelerates the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally. wuxibiology.comubc.ca Virtual libraries, which can contain millions or even billions of synthetically feasible molecules, are often used in these screening campaigns. wuxibiology.comiupac.org

For this compound, its core structure could serve as a template or starting point for designing a virtual library of novel analogs. By modifying functional groups on the this compound scaffold, a virtual library could be created and then screened in silico against a target enzyme. The goal would be to identify new analogs with potentially improved potency, selectivity, or pharmacokinetic properties. While this is a standard and powerful strategy in medicinal chemistry, specific research detailing the design of virtual libraries based on this compound and their subsequent screening is not documented in the available scientific literature.

Development and Application of Cheminformatics Tools

Cheminformatics provides essential tools for the computational analysis of chemical compounds, enabling the prediction of properties and activities from molecular structures. For a molecule like this compound, these tools are invaluable for virtual screening, library design, and developing structure-activity relationships.

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its biological activity. symbiosisonlinepublishing.com For this compound, a QSAR study would involve calculating a set of molecular descriptors that numerically represent its structural, electronic, and physicochemical properties. These descriptors can then be used to build a mathematical model that predicts its inhibitory activity against target enzymes.

Researchers performing QSAR studies on amino acid analogues and other small molecule inhibitors calculate various descriptors. nih.govmdpi.comscispace.com For this compound, these would include:

Topological Descriptors: Molecular weight, number of rotatable bonds, and topological polar surface area (TPSA), which informs predictions of transport properties like intestinal absorption. semanticscholar.org

Electronic Descriptors: Partial charges, dipole moment, and frontier molecular orbital energies (HOMO/LUMO), which are critical for understanding reactivity.

3D Descriptors: Isotropic surface area (ISA) and electronic charge index (ECI), which are derived from the three-dimensional optimized structure of the molecule and are particularly relevant for peptide analogues. nih.gov

A hypothetical QSAR study on a series of this compound derivatives could generate data similar to that shown in Table 1. Such a model would allow for the virtual screening of novel derivatives to prioritize synthesis and testing of the most promising candidates for enhanced biological activity. symbiosisonlinepublishing.com

Table 1: Hypothetical Molecular Descriptors and Predicted Activity for this compound Analogs

CompoundMolecular Weight (g/mol)Topological Polar Surface Area (Ų)Number of Rotatable BondsPredicted pIC₅₀
This compound149.09101.8345.2
Methyl-aminooxysuccinate163.1292.6054.8
Ethyl-aminooxysuccinate177.1592.6064.6
Aminooxy-2-fluorosuccinic acid167.08101.8345.5

Cheminformatics tools are central to virtual screening, where large databases of chemical compounds are computationally analyzed to identify potential new drug candidates. semanticscholar.org For this compound, which is known to inhibit enzymes like aspartate aminotransferase, a structure-based virtual screening approach could be employed. biointerfaceresearch.comnih.gov This would involve docking a library of compounds against the 3D structure of the enzyme's active site to predict binding affinity and pose. This process helps in identifying novel scaffolds that could mimic the binding of this compound. For instance, virtual screening has successfully identified succinic acid derivatives as inhibitors of New Delhi metallo-β-lactamase-1. nih.gov

Furthermore, these tools aid in the design of focused combinatorial libraries. By analyzing the structure-activity patterns from an initial set of compounds, new libraries can be designed to explore the chemical space around a promising lead like this compound more effectively.

Multiscale Modeling Approaches in Chemical Biology

The biological activity of this compound, particularly its inhibition of enzymes, is a dynamic process involving interactions at multiple scales, from quantum mechanical effects during bond formation/breakage to large-scale protein conformational changes. Multiscale modeling methods are essential for capturing this complexity. nih.govfrontiersin.org

To study the mechanism of inhibition of aspartate aminotransferase by this compound, a QM/MM approach would be ideal. nih.gov In this method, the core reactive region—comprising this compound and the key amino acid residues in the enzyme's active site (like the PLP cofactor)—is treated with high-level quantum mechanics (QM) to accurately model electronic rearrangements and chemical reactions. nih.govosti.gov The rest of the protein and the surrounding solvent are treated with more computationally efficient molecular mechanics (MM) force fields. frontiersin.org This hybrid approach provides a balance between accuracy and computational feasibility, allowing for the simulation of chemical reactions within the complex enzyme environment. nih.gov It can be used to elucidate the precise mechanism of covalent bond formation between this compound and the enzyme, calculate reaction energy barriers, and understand how the enzyme's electrostatic field stabilizes the transition state. nih.gov

Molecular Dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of the enzyme-inhibitor complex over time. For this compound bound to an enzyme like aspartate aminotransferase, MD simulations can reveal:

Conformational Changes: Enzymes often undergo conformational changes upon ligand binding. nih.gov MD simulations can track these changes, such as the "open" and "closed" conformations of aspartate aminotransferase, and determine how the binding of this compound influences this equilibrium. nih.govnih.gov

Binding Stability: By simulating the complex for nanoseconds to microseconds, the stability of the inhibitor within the binding pocket can be assessed. mdpi.com Key interactions, such as hydrogen bonds and salt bridges, can be monitored over time.

Solvent Effects: MD simulations explicitly model water molecules, allowing for a detailed analysis of their role in mediating enzyme-inhibitor interactions. mdpi.comresearchgate.netresearchgate.net

For example, a study on succinic acid derivatives at an oil-water interface used MD simulations to understand their aggregation behavior and molecular interactions, demonstrating the method's utility in characterizing molecular behavior in complex environments. mdpi.comdntb.gov.ua

Table 2: Representative Data from a Hypothetical MD Simulation of Aspartate Aminotransferase with and without this compound

SystemSimulation Time (ns)Average RMSD of Protein (Å)Average RMSF of Active Site Residues (Å)Key Hydrogen Bonds (Occupancy %)
Apo-Enzyme2002.1 ± 0.31.5 ± 0.4N/A
Enzyme + this compound2001.8 ± 0.20.9 ± 0.2Inhibitor-Arg292 (85%), Inhibitor-Tyr225 (70%)

Application of Machine Learning and Artificial Intelligence in Compound Design and Activity Prediction

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enabling rapid prediction of molecular properties and the generation of novel chemical structures. nih.govnih.gov These techniques are highly applicable to the study and optimization of enzyme inhibitors like this compound. nih.govtandfonline.com

Studies on carboxylic acids have successfully used ML models like decision trees and random forests to predict properties such as toxicity, demonstrating the broad applicability of these methods. researchgate.netunisza.edu.myresearchgate.net

Beyond prediction, generative AI models can design entirely new molecules with desired properties. arxiv.orgacs.org Using a technique called reinforcement learning, a generative model can be trained to create novel chemical structures that are optimized to have high predicted binding affinity for a target like aspartate aminotransferase while also satisfying other criteria for drug-likeness (e.g., solubility, low toxicity). acs.org Starting with the scaffold of this compound, such a model could suggest novel derivatives with potentially improved potency and selectivity. This approach has the potential to explore a much larger chemical space than traditional library design.

Table 3: Hypothetical Output from a Generative AI Model for Designing Novel Aspartate Aminotransferase Inhibitors

Generated Molecule IDSMILES StringPredicted Affinity (kcal/mol)Predicted Drug-Likeness ScoreNovelty Score
GEN_001C(C(C(=O)O)ON)C(=O)O-8.50.75N/A (Seed)
GEN_104C1(C(C(=O)O)ON)=CC=C(F)C=C1-9.20.810.65
GEN_237C(C(C(=O)O)ON)C(=O)NC1=CC=CS1-9.80.780.88
GEN_415N#CC(C(=O)O)C(C(=O)O)ON-10.10.650.92

Applications of Aminooxysuccinic Acid in Biological Research and Probe Development

Use as a Biochemical Probe for Studying Enzyme Function and Metabolic Pathways

Aminooxysuccinic acid and its derivatives are utilized as biochemical probes to investigate the function of various enzymes and to explore metabolic pathways. thno.orgnih.gov A primary application is in the field of enzyme inhibition, where it can act as an inhibitor for specific enzymes, allowing researchers to study the consequences of blocking a particular enzymatic step. nih.govmdpi.commdpi.comlibretexts.org For instance, derivatives of amino acids can act as non-competitive inhibitors, binding to an allosteric site on an enzyme and altering the shape of the active site, thereby preventing the formation of enzyme-substrate complexes. savemyexams.com This is a crucial mechanism for regulating metabolic pathways and preventing the buildup of intermediate products. savemyexams.com

By observing the effects of inhibiting a specific enzyme with an this compound-based probe, scientists can deduce the role of that enzyme in a larger metabolic pathway. nih.gov These pathways are intricate networks of biochemical reactions essential for life, and understanding their regulation is fundamental to biology. nih.govnih.govmdpi.com For example, the citric acid cycle is a central metabolic pathway that connects the metabolism of carbohydrates, fats, and amino acids. nih.gov Probes that interfere with this or other pathways provide insights into cellular energy supply and the integration of different metabolic processes. nih.govnih.gov

Employment in In Vitro Cellular Models for Mechanistic Elucidation

In vitro cellular models are indispensable tools in biological research, providing a controlled environment to dissect the molecular mechanisms underlying cellular processes. This compound and its analogs are employed in these models to investigate a wide range of cellular functions. The composition of the cell culture medium, including the abundance of amino acids, can significantly influence cellular physiology and metabolism. nih.govnih.govmembrapure.de

Researchers can introduce this compound derivatives into cell cultures to study their impact on specific cellular events. evitria.com For instance, by modifying the amino acid composition of the culture medium, scientists can explore its effects on cell growth, protein synthesis, and even the cellular response to external stimuli. nih.govnih.gov This approach is particularly valuable for understanding how changes in nutrient availability can alter cellular signaling pathways, such as the mTOR pathway, which is a key regulator of cell growth and metabolism. nih.gov Furthermore, in vitro models are crucial for studying the effects of potential therapeutic agents, and this compound-based compounds can be used to probe the mechanisms of drug action at the cellular level. gulhanemedj.org

Application in Model Organism Studies to Investigate Fundamental Biological Processes

Model organisms, such as the nematode Caenorhabditis elegans and the fruit fly Drosophila melanogaster, are invaluable for studying fundamental biological processes in a whole-organism context. researchgate.netleica-microsystems.comharvard.edu These organisms have well-characterized genetics and nervous systems, making them powerful tools for investigating everything from metabolic regulation to neurobiology. mdpi.commdpi.comnih.govnih.gov

This compound and related compounds can be administered to these model organisms to explore their effects on development, behavior, and lifespan. For example, studies in C. elegans have shown that this nematode can be used to investigate the effects of various compounds on lifespan and healthspan. frontiersin.org The nervous system of C. elegans, though simple, shares many basic features with that of vertebrates, including the use of common neurotransmitters like GABA, dopamine, and serotonin. nih.govnih.gov This makes it a useful model for studying the neurotoxic effects of chemicals and for screening potential therapeutic compounds. nih.gov By observing the phenotypic changes in model organisms treated with this compound derivatives, researchers can gain insights into the in vivo functions of the targeted biological pathways. mdpi.combiorxiv.orgelifesciences.org

Development of this compound-Based Tools for Proteomics Research

Proteomics, the large-scale study of proteins, is a cornerstone of modern biological research. abcam.comwikipedia.org Mass spectrometry-based techniques are central to proteomics, allowing for the identification and quantification of thousands of proteins in a biological sample. abcam.comnih.govnih.govbigomics.ch this compound can be incorporated into the development of chemical probes and tools for proteomics research. fgcz.ch

One key area is the development of activity-based probes (ABPs), which are designed to covalently bind to the active site of specific enzymes. frontiersin.org This allows for the detection and visualization of active enzymes within a complex proteome. frontiersin.org this compound derivatives can be designed to target specific classes of enzymes, providing a powerful tool for functional proteomics. frontiersin.org Furthermore, this compound can be used in the synthesis of reagents for "bottom-up" proteomics, a common workflow where proteins are first digested into smaller peptides before analysis by mass spectrometry. abcam.comnih.gov The chemical properties of this compound can be exploited to create tags or labels that facilitate the enrichment and identification of specific types of proteins or post-translational modifications. nih.govjensenlab.org

Design of Targeted Reagents for Specific Biomolecule Labeling

The ability to selectively label specific biomolecules within a complex cellular environment is crucial for understanding their function and localization. this compound serves as a versatile building block in the design of targeted reagents for biomolecule labeling. rsc.org Its chemical structure allows for its conjugation to a variety of other molecules, including fluorescent dyes, biotin (B1667282) tags, or other reporter groups. mcgill.ca

These bioconjugation techniques enable the creation of probes that can specifically bind to and label target proteins, nucleic acids, or other biomolecules of interest. mcgill.canih.govmdpi.com For example, carbodiimide (B86325) chemistry is a popular method for crosslinking primary amines to carboxylic acid groups, a reaction that can be used to attach this compound-based probes to proteins. thermofisher.com The resulting labeled biomolecules can then be visualized using microscopy or detected using other biochemical assays, providing valuable information about their distribution and dynamics within the cell. The development of these targeted reagents is essential for advancing our understanding of complex biological processes at the molecular level. rsc.org

Table 1: Research Findings on the Applications of this compound and Related Compounds

Application Area Research Focus Key Findings
Enzyme Inhibition Investigating enzyme function and metabolic pathways. Amino acid derivatives can act as non-competitive inhibitors, regulating metabolic pathways. savemyexams.com
In Vitro Cellular Models Elucidating cellular mechanisms. The amino acid composition of culture media affects cellular metabolism and signaling pathways like mTOR. nih.govnih.govnih.gov
Model Organism Studies Understanding fundamental biological processes in vivo. C. elegans is a useful model to study the effects of compounds on lifespan and neurobiology. nih.govfrontiersin.org
Proteomics Developing tools for protein analysis. This compound can be used to create activity-based probes for functional proteomics. frontiersin.org

| Biomolecule Labeling | Designing targeted reagents for specific detection. | this compound can be conjugated to reporter molecules for labeling proteins and other biomolecules. mcgill.ca |

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
γ-aminobutyric acid (GABA)
Dopamine
Serotonin
Malonate
Succinate (B1194679)
Isoleucine
Threonine
Biotin
Glutamine
Glycine (B1666218)
Leucine
Arginine
Methionine
Tryptophan
Pepstatin
Penicillin
Amiloride
Zinc
Doxorubicin
Resveratrol
Aldicarb
Gentamicin
Dichlorvos
Malathion
Monocrotophos
Formic acid
Trifluoroacetic acid
N-acetyl galactosamine (GalNAc)
Dimethyl squarate
N-hydroxysuccinimide (NHS)
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
N,N'-dicyclohexylcarbodiimide (DCC)
Puromycin
L-azidohomoalanine (AHA)
L-homopropargylglycine (HPG)
Cresyl violet-glutamic acid derivative (CV-Glu)
Benzothiadiazole (BTH)

-dichloroisonicotinic acid (INA) | | Salicylic acid | | Corilagin | | Repandusinic acid A | | Mallotinin | | Betulinic acid | | Kaempferol |

Future Research Directions and Unexplored Avenues

Integration of Omics Data with Aminooxysuccinic Acid Research

The advent of high-throughput "omics" technologies offers a powerful lens through which to view the global cellular response to perturbation by this compound. A systems-level understanding can be achieved by integrating various omics datasets. nih.govnih.gov

Proteomics: The large-scale study of proteins can provide a holistic view of the physiological and biochemical state of a system. frontiersin.org By treating cells or organisms with this compound and analyzing the resulting changes in the proteome, researchers could identify downstream effects of transaminase inhibition. This could reveal novel protein-protein interactions and pathway regulations that are affected by metabolic stress. frontiersin.org

Metabolomics: As the comprehensive analysis of all small-molecule metabolites, metabolomics is perfectly suited to map the direct consequences of enzymatic inhibition by this compound. nih.govmdpi.com Researchers could quantify the buildup of substrates (like aspartate) and the depletion of products (like glutamate (B1630785) and oxaloacetate), as well as unforeseen changes in connected metabolic pathways, such as the citric acid cycle and urea (B33335) cycle. libretexts.orgcaldic.com Such studies can provide a chemical fingerprint of a specific phenotype or biochemical response. mdpi.com

An integrated multi-omics approach, combining proteomics and metabolomics, would be particularly powerful. frontiersin.org This could elucidate complex interactions within biological systems, identifying new biomarkers and potential therapeutic targets that arise from the metabolic reprogramming induced by this compound. nih.govnih.gov

Table 1: Proposed Omics Data Integration Strategy for this compound Research

Omics Technology Research Question Potential Data Output Downstream Analysis
Proteomics (LC-MS/MS) How does the cellular proteome adapt to sustained transaminase inhibition by this compound? Quantitative profiles of thousands of proteins, identifying differentially expressed proteins. Pathway analysis, protein-protein interaction network construction.
Metabolomics (GC-MS, LC-MS) What are the immediate and downstream metabolic consequences of enzyme inhibition? Quantitative levels of hundreds of metabolites, including amino acids, organic acids, and lipids. Metabolic pathway mapping, flux analysis, biomarker discovery.

| Integrated Analysis | How do changes in the proteome correlate with changes in the metabolome? | A multi-layered dataset linking specific proteins to metabolic shifts. | Construction of integrated networks to model cellular response to the inhibitor. nih.gov |

Exploration of Undiscovered Biochemical Roles

While the primary known function of this compound is the inhibition of transaminases, its full biochemical profile is likely more complex. Future research should focus on delineating both on-target and potential off-target effects to uncover novel biological functions.

The compound belongs to a class of inhibitors that target Vitamin B6-dependent enzymes. nih.govnumberanalytics.com This family of enzymes is vast and catalyzes a wide array of essential reactions, including transamination, decarboxylation, and racemization. numberanalytics.com It is plausible that this compound affects other PLP-dependent enzymes to varying degrees. A key research avenue would be to screen it against a panel of these enzymes to determine its specificity profile. This could lead to the discovery of new enzymatic targets and reveal its influence on diverse processes such as neurotransmitter synthesis or polyamine metabolism. nih.gov

Furthermore, the metabolic perturbations caused by this compound could trigger cellular signaling cascades that are not immediately obvious. Metabolites, particularly amino acids and their derivatives, are increasingly recognized as signaling molecules that regulate pathways controlling cell growth, proliferation, and immune responses. nih.govsemanticscholar.org Research could investigate whether the metabolic shifts induced by this compound activate stress-response pathways or alter cellular differentiation programs, thereby uncovering novel roles in cell fate decisions.

Advanced Synthetic Biology Approaches utilizing this compound

Synthetic biology, which involves the design and construction of new biological parts and systems, offers a fertile ground for applying this compound. nih.govrsc.orgfrontiersin.org Its ability to selectively modulate a key metabolic pathway can be harnessed for various applications.

One approach is to use this compound as a tool to control metabolic flux in engineered microorganisms. In metabolic engineering, it is often desirable to redirect cellular resources toward the production of a specific chemical, such as a biofuel or pharmaceutical. sciepublish.com By inhibiting central amino acid metabolism with this compound, researchers could potentially channel precursors into a desired synthetic pathway, thereby increasing product yield.

Conversely, synthetic biology could be used to study and overcome the effects of this compound. For instance, scientists could use directed evolution to engineer a variant of aspartate aminotransferase that is resistant to inhibition. nih.gov Comparing the structure and function of the resistant enzyme to the wild-type version could provide deep insights into the inhibitor's mechanism of action. Furthermore, entirely new biological circuits could be designed that use this compound as a chemical inducer to switch gene expression on or off, expanding the toolkit available for programming cellular behavior. nih.gov

Development of Next-Generation Computational Models for Complex Biological Systems

Computational modeling provides a powerful framework for understanding and predicting the effects of molecules like this compound on complex biological systems. nih.govnih.gov Future research should leverage computational approaches to build predictive models of the compound's behavior from the molecular to the systems level.

Molecular Docking and Dynamics: These methods can simulate the physical interaction between this compound and its target enzyme, aspartate aminotransferase. nih.gov Such models can predict the precise binding mode, calculate binding affinity, and explain the mechanism of inhibition at an atomic level. This could guide the design of new, more potent, or more specific inhibitors.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net By synthesizing and testing a series of derivatives of this compound, researchers could build a QSAR model to predict the inhibitory activity of novel, yet-to-be-synthesized analogues.

Systems Biology Modeling: At a higher level of organization, metabolic models can simulate the flux of metabolites through the entire cellular network. frontiersin.org By incorporating the inhibitory kinetics of this compound on its target(s), these models could predict the systemic consequences of its application, such as changes in growth rate or the production of other metabolites. frontiersin.org This approach allows for the integration of data from omics experiments to create and validate a comprehensive model of cellular response. nih.gov

Table 2: Potential Computational Models for this compound Research

Modeling Approach Objective Key Inputs Predicted Outputs
Molecular Docking Predict the binding pose of this compound in the active site of target enzymes. 3D structure of the enzyme; 3D structure of the inhibitor. Preferred binding orientation; binding energy score.
Molecular Dynamics (MD) Analyze the stability and dynamics of the enzyme-inhibitor complex over time. Initial docked pose from molecular docking. Trajectory of atomic movements; stability of interactions; conformational changes.
Metabolic Flux Analysis Quantify the redistribution of metabolic pathways in response to inhibition. Stoichiometric model of metabolism; omics data (metabolomics). Rates of all metabolic reactions in the network; identification of metabolic bottlenecks.

| Quantum Mechanics (QM/MM) | Elucidate the electronic details of the enzymatic reaction and its inhibition. | High-resolution structure of the active site. | Reaction energy profiles; mechanism of covalent bond formation/inhibition. frontiersin.org |

Interdisciplinary Research at the Interface of Chemistry, Biology, and Data Science

Progress in understanding and utilizing this compound will be driven by research that transcends traditional disciplinary boundaries, merging chemistry, biology, and data science. burleylabs.co.uk

Chemical biology will be central to these efforts, employing chemical tools to probe biological systems. mpg.decnrs.fr This includes the synthesis of this compound derivatives and molecular probes to study its interactions in living cells. For example, attaching a fluorescent tag or a photocrosslinking agent to the molecule could allow researchers to visualize its subcellular localization and identify its binding partners within the complex cellular environment. nih.govnih.gov

The large, complex datasets generated from proteomics, metabolomics, and high-throughput screening will necessitate sophisticated analysis, which is the domain of bioinformatics and data science. Machine learning algorithms could be trained on these datasets to identify subtle patterns and build predictive models of cellular response that are not apparent from simple analysis.

This synergy—where chemists synthesize novel probes, biologists use them to generate large-scale data, and data scientists mine that information for new knowledge—represents the most promising path forward for unlocking the full potential of this compound as a research tool.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing aminooxysuccinic acid in laboratory settings, and how can researchers optimize reaction yields?

  • Methodology : Utilize controlled condensation reactions between hydroxylamine and dicarboxylic acid precursors under inert atmospheres. Optimize pH (6.5–7.5) and temperature (25–40°C) to enhance yield while minimizing side reactions. Monitor progress via HPLC or LC-MS, and validate purity through NMR spectroscopy (¹H/¹³C) and melting point analysis .
  • Experimental Design : Include control groups with varying catalysts (e.g., enzymatic vs. chemical) to compare efficiency. Document reagent ratios, reaction times, and purification steps (e.g., recrystallization) in the Materials and Methods section .

Q. How should researchers design experiments to characterize the physicochemical properties of this compound?

  • Methodology :

  • Solubility : Perform gradient solubility tests in polar (water, ethanol) and nonpolar solvents (hexane) at 25°C.
  • Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal degradation thresholds.
  • Acid-Base Behavior : Use potentiometric titration to determine pKa values, referencing buffer solutions for calibration .
    • Data Presentation : Summarize results in tables with error margins (e.g., ±0.05 pH units) and statistical significance (p < 0.05) .

Q. What are the best practices for validating the structural integrity of this compound using spectroscopic techniques?

  • Methodology :

  • NMR : Assign peaks for amine (-NH₂), carboxyl (-COOH), and hydroxyl (-OH) groups, comparing to databases like PubChem.
  • IR Spectroscopy : Identify characteristic stretches (e.g., N-O at ~950 cm⁻¹, C=O at ~1700 cm⁻¹).
  • Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns against theoretical values .
    • Reprodubility : Replicate analyses across three independent batches and report deviations in supplementary materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic stability data for this compound under varying pH conditions?

  • Methodology :

  • Controlled Replication : Repeat stability assays (e.g., UV-Vis degradation kinetics) at pH 3–10 using standardized buffers.
  • Multivariate Analysis : Apply ANOVA to identify pH-dependent trends and outliers. Cross-validate with computational models (e.g., DFT calculations for bond dissociation energies) .
    • Data Interpretation : Discuss discrepancies in the context of buffer ionic strength or oxidation side reactions, citing prior studies in the Discussion section .

Q. What advanced techniques are suitable for probing the mechanistic role of this compound in enzymatic pathways?

  • Methodology :

  • Kinetic Studies : Use stopped-flow spectrophotometry to measure enzyme inhibition constants (Kᵢ) with varying substrate concentrations.
  • Isotopic Labeling : Incorporate ¹⁵N or ¹³C isotopes to track metabolic incorporation in cell cultures via MS/MS .
    • Experimental Design : Include negative controls (e.g., enzyme-free reactions) and validate findings with CRISPR-edited cell lines lacking target enzymes .

Q. How can researchers integrate this compound into multi-omics studies to explore its systemic biological impacts?

  • Methodology :

  • Metabolomics : Pair LC-MS profiling with pathway analysis tools (e.g., KEGG, MetaCyc) to identify perturbed metabolic networks.
  • Proteomics : Use SILAC labeling to quantify protein expression changes in treated vs. untreated samples .
    • Data Synthesis : Apply machine learning algorithms (e.g., random forest) to correlate omics datasets and prioritize candidate biomarkers .

Methodological and Reporting Standards

Q. What frameworks should guide the formulation of hypothesis-driven research questions on this compound?

  • Guidance : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate question viability. For example:

  • Novelty : Investigate understudied interactions with mitochondrial transporters.
  • Feasibility : Assess resource availability for isotopic tracing or high-throughput screening .
    • Documentation : Explicitly state hypotheses in the Introduction and align experimental aims with these hypotheses .

Q. How should researchers address uncertainties in this compound data arising from instrumental limitations?

  • Methodology :

  • Error Propagation : Calculate combined uncertainties for concentrations (e.g., ±0.1 mM) using guide-to-the-expression-of-uncertainty (GUM) protocols.
  • Calibration : Validate instruments with certified reference materials (CRMs) before data collection .
    • Reporting : Disclose limitations in the Discussion and propose follow-up studies using alternative techniques (e.g., X-ray crystallography vs. NMR) .

Tables for Data Synthesis

Property Method Key Parameters Reference
SolubilityGradient solvent assayTemperature: 25°C; Solvent polarity index
Thermal stabilityTGA/DSCHeating rate: 10°C/min; N₂ atmosphere
Enzymatic inhibitionStopped-flow kineticsSubstrate conc.: 0.1–10 mM; λ = 340 nm

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.